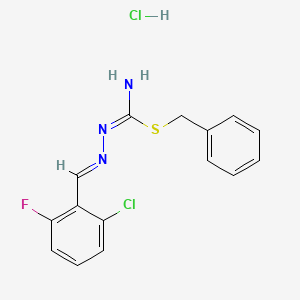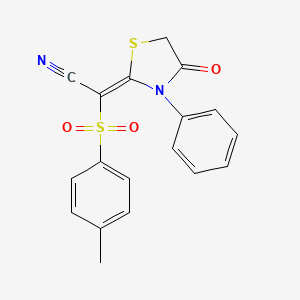
11-(Succinimidyloxy)undecyldimethylethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Succinimidyloxy)undecyldimethylethoxysilane is a chemical compound with the molecular formula C19H37NO4Si and a molecular weight of 371.6 g/mol.
Méthodes De Préparation
The synthesis of 11-(Succinimidyloxy)undecyldimethylethoxysilane involves the reaction of succinimidyl ester with undecyldimethylethoxysilane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using methods such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
11-(Succinimidyloxy)undecyldimethylethoxysilane undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.
Hydrolysis: In the presence of moisture or water, the compound hydrolyzes to produce ethanol and succinimide.
Substitution: The succinimidyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation: The compound can undergo condensation reactions with other silanes or siloxanes to form larger organosilicon compounds.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
11-(Succinimidyloxy)undecyldimethylethoxysilane is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a coupling agent in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to enhance their stability and functionality.
Medicine: It is employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of 11-(Succinimidyloxy)undecyldimethylethoxysilane involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles, such as amines or thiols, to form stable amide or thioether bonds. This covalent modification alters the properties of the target molecules, enhancing their stability, solubility, or functionality .
Comparaison Avec Des Composés Similaires
11-(Succinimidyloxy)undecyldimethylethoxysilane is unique due to its combination of a succinimidyl ester and an organosilane moiety. Similar compounds include:
11-(Hydroxysuccinimide)undecanoic acid: Lacks the silane group, making it less versatile in certain applications.
11-(Succinimidyloxy)undecyltrimethoxysilane: Contains three methoxy groups instead of one ethoxy group, which can affect its reactivity and solubility.
The presence of the ethoxy group in this compound provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
3-[11-[ethoxy(dimethyl)silyl]undecoxy]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4Si/c1-4-24-25(2,3)15-13-11-9-7-5-6-8-10-12-14-23-17-16-18(21)20-19(17)22/h17H,4-16H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFPOVMPUFEWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCCCCCCCCOC1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

